molecular formula C16H22FN3O3 B2473313 ethyl (2Z)-3-[4-(4-fluorophenyl)piperazin-1-yl]-2-(methoxyimino)propanoate CAS No. 478077-51-9

ethyl (2Z)-3-[4-(4-fluorophenyl)piperazin-1-yl]-2-(methoxyimino)propanoate

Cat. No. B2473313
CAS RN: 478077-51-9
M. Wt: 323.368
InChI Key: SRVCVNNQOQHCPE-SDXDJHTJSA-N
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Description

Ethyl (2Z)-3-[4-(4-fluorophenyl)piperazin-1-yl]-2-(methoxyimino)propanoate, commonly known as EFPIP, is a synthetic molecule that has been widely studied in the scientific community due to its unique biochemical and physiological effects. It is a small molecule that is composed of a piperazine ring, a phenyl group, and two methyloxyimino groups. EFPIP has been studied for its potential as a therapeutic agent, as it has been found to have a variety of beneficial effects on the human body and its mechanisms of action.

Scientific Research Applications

Therapeutic Applications in Cocaine Abuse

Ethyl (2Z)-3-[4-(4-fluorophenyl)piperazin-1-yl]-2-(methoxyimino)propanoate and its analogs have been researched extensively for their potential therapeutic applications in treating cocaine abuse. These compounds show promising results as cocaine abuse therapeutic agents due to their specific chemical properties and interactions.

For example, (S)-(+)-1-(4-{2-[Bis(4-fluorophenyl)methoxy]ethyl}piperazin-1-yl)-2-phenyl-2-propanol, a compound closely related to this compound, has been synthesized and evaluated for its potential as a cocaine abuse therapeutic agent. The key step in its synthesis involves the catalytic enantioselective addition of dimethylzinc to either 2-chloro or 2-bromoacetophenone, catalyzed by chiral isoborneolsulfonamide ligands (Forrat, Ramón, & Yus, 2007).

Additionally, GBR-12909, an analog of this compound, is a dopamine uptake inhibitor, and its scale-up synthesis for potential therapeutic use has been explored. This development focuses on improving overall yield and minimizing the use of environmentally unacceptable reagents (Ironside et al., 2002).

Synthesis and Structural Analysis

Significant research has been dedicated to the synthesis and structural analysis of compounds closely related to this compound. Such studies provide insights into the chemical structure and potential applications of these compounds.

One study demonstrates the concise synthesis of (S)-(+)-1-(4-{2-[Bis-(4-fluorophenyl)methoxy]-ethyl}piperazin-1-yl)-2-phenylpropan-2-ol dimaleate from (S)-(+)-atrolactic acid. This synthesis allows for the production of multigram quantities and aids in solving the X-ray crystal structure of the compound (Prisinzano et al., 2003).

Binding Affinity and Selectivity

The binding affinity and selectivity of compounds similar to this compound, particularly for neurotransmitter transporters, are crucial in determining their therapeutic potential.

A study on optically pure phenyl- and non-phenyl-substituted analogs of these compounds revealed that the S configuration of the hydroxyl group enhances selectivity for the dopamine transporter over the serotonin transporter. This selectivity is essential for developing long-acting cocaine abuse therapeutic agents (Hsin et al., 2003).

Radiochemical Applications

This compound and its analogs have also been studied for their application in radiochemical research, particularly in positron emission tomography (PET).

For instance, [18F]p-MPPF, a compound structurally related to this compound, has been used in PET studies to understand serotonergic neurotransmission. This research includes the compound's chemistry, radiochemistry, and animal data, providing valuable insights into serotonergic systems (Plenevaux et al., 2000).

properties

IUPAC Name

ethyl (2Z)-3-[4-(4-fluorophenyl)piperazin-1-yl]-2-methoxyiminopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O3/c1-3-23-16(21)15(18-22-2)12-19-8-10-20(11-9-19)14-6-4-13(17)5-7-14/h4-7H,3,8-12H2,1-2H3/b18-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVCVNNQOQHCPE-SDXDJHTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NOC)CN1CCN(CC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N\OC)/CN1CCN(CC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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